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molecular formula C8H12O B1601338 2-Methyl-6-hepten-3-yn-2-ol CAS No. 27068-29-7

2-Methyl-6-hepten-3-yn-2-ol

Cat. No. B1601338
M. Wt: 124.18 g/mol
InChI Key: OCIGNFUSKHCDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05231232

Procedure details

The coupling reaction was conducted in the manner described in the procedure of Example VI using the following reagents: 1.00 mL (10.3 mmoles) of 2-methyl-3-butyn-2-ol, 1.00 mL (11.6 mmoles) of allyl bromide (3-bromopropene), 2.21 g (16.0 mmoles) of anhydrous potassium carbonate, 93 mg (0.94 mmoles) of cuprous chloride, and 207 mg (0.91 mmole) of benzyltriethylammonium chloride in 3.00 mL of acetonitrile (HPLC-grade). Isolation of the product in the manner described in the procedure of Example III afforded, after removal of the volatile organic solvents at reduced pressure, 765 mg (60% yield) of the named alcohol, the identity and purity of which were ascertained by IR and proton NMR analysis.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
2.21 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
93 mg
Type
reactant
Reaction Step Four
Quantity
207 mg
Type
catalyst
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:6])([C:4]#[CH:5])[CH3:3].[CH2:7](Br)[CH:8]=[CH2:9].C(=O)([O-])[O-].[K+].[K+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(#N)C>[CH3:1][C:2]([OH:6])([C:4]#[C:5][CH2:9][CH:8]=[CH2:7])[CH3:3] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
CC(C)(C#C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
2.21 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
cuprous chloride
Quantity
93 mg
Type
reactant
Smiles
Step Five
Name
Quantity
207 mg
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The coupling reaction
CUSTOM
Type
CUSTOM
Details
afforded

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C#CCC=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 765 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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